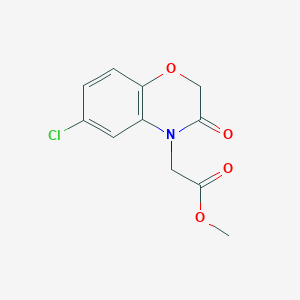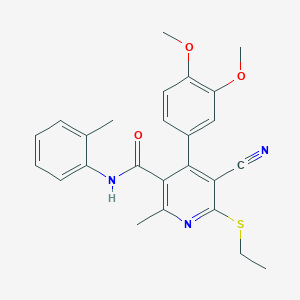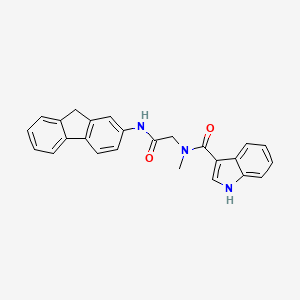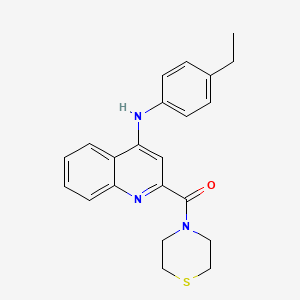![molecular formula C26H23NO6 B2654008 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide CAS No. 879478-50-9](/img/structure/B2654008.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains functional groups such as amide, ether, and ketone. The presence of the chromen-2-yl group suggests that it might be a derivative of chromone, a class of compounds known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of similar compounds often involves computational methods like Density Functional Theory (DFT) for optimization and analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation and cleavage of bonds, particularly C-C and C-O bonds .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility in various solvents can be determined experimentally. Some similar compounds are reported to have low solubility in water and high solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Studies have focused on the synthesis and characterization of chromenone crown ethers and related compounds, demonstrating methods for preparing novel chromen derivatives and analyzing their complexation behaviors. For example, Gündüz et al. (2006) detailed the synthesis of novel 3-methoxyphenyl chromenone crown ethers and evaluated their complexation with Na+ and K+ ions using conductometry, showcasing the compound's potential in creating selective ion receptors (Gündüz et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction and other analytical methods. For instance, Bruno et al. (2010) determined the crystal structure of a functionalized enol lactone containing a protected α-amino acid, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Bruno et al., 2010).
Antimalarial and Antioxidant Properties
Research into compounds with a similar backbone structure has also identified potential biological activities. For example, Boonlaksiri et al. (2000) isolated a prenylated stilbene from Artocarpus integer showing antimalarial activity against Plasmodium falciparum, suggesting the possibility of antimalarial applications for related compounds (Boonlaksiri et al., 2000).
Novel Ligands and Receptor Studies
Further, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, demonstrating the potential of chromene derivatives as tools for studying orphan G protein-coupled receptors, which could lead to the development of new therapeutic agents (Thimm et al., 2013).
COX-2 Inhibition for Anti-Inflammatory Applications
Rullah et al. (2015) characterized a chromen-4-one derivative as a selective COX-2 inhibitor, illustrating the compound's potential in anti-inflammatory drug development (Rullah et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-8-7-10-18-23(28)22(16-12-13-20(31-3)21(14-16)32-4)26(33-24(15)18)27-25(29)17-9-5-6-11-19(17)30-2/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFPQQCXJUTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)
![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)


![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)
![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)
